2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride
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Overview
Description
2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a piperidine ring and a thiazole ring. These structural motifs are often associated with biological activity, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with thiourea under basic conditions to form the thiazole ring.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions. For instance, a piperidine derivative can be reacted with a suitable electrophile to attach the piperidine moiety to the thiazole ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for efficient mixing and heat transfer, and employing crystallization techniques for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be used to modify the thiazole ring or the piperidine ring, often resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperidine ring may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiazole ring can interact with enzymes and proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid
- 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxamide
- 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylate
Uniqueness
Compared to similar compounds, 2-(Piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the carboxylic acid group and the dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications.
This compound’s unique structure allows it to interact with a broader range of molecular targets, potentially leading to more diverse biological activities and applications in various fields of research.
Properties
IUPAC Name |
2-(piperidin-4-ylmethyl)-1,3-thiazole-4-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.2ClH/c13-10(14)8-6-15-9(12-8)5-7-1-3-11-4-2-7;;/h6-7,11H,1-5H2,(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWOMNONZYHLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=NC(=CS2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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